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Compound of Interest

Compound Name:
Ethyl 2-(3-hydroxyazetidin-3-

yl)acetate

CAS No.: 2104248-29-3

Cat. No.: B2680830

Get Quote

Executive Summary: The "Goldilocks" Scaffold
In the landscape of saturated nitrogen heterocycles, the azetidine ring (4-membered) occupies

a unique "Goldilocks" zone between the highly strained, reactive aziridine (3-membered) and

the more flexible, lipophilic pyrrolidine (5-membered) and piperidine (6-membered) rings.

Azetidine-3-acetate derivatives (containing the -CH₂-COOR motif at the C3 position) are

particularly valuable because they introduce a specific vector extension compared to the parent

azetidine-3-carboxylic acid. This "homologation" allows for:

Precise Spatial Projection: The methylene spacer pushes the carbonyl interaction point

further from the ring, altering the pharmacophore's reach without adding significant bulk.

Conformational Control: The ring puckering (approx. 30°) creates distinct axial/equatorial

vectors that can be exploited to lock bioactive conformations.

Metabolic Hardening: The strained ring is surprisingly stable to oxidative metabolism

compared to larger rings, often reducing clearance.
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Structural & Conformational Analysis
The Puckering Effect
Unlike the planar oxetane, the azetidine ring is not flat. It exists in a puckered conformation with

a barrier to inversion of approximately 1.3 kcal/mol.

Implication: Substituents at the 3-position prefer the equatorial orientation to minimize

transannular steric interactions with the nitrogen lone pair (or N-substituent).

Design Tip: When using azetidine-3-acetate as a linker, the acetic acid tail will predominantly

project equatorially, providing a rigid, linear exit vector that mimics trans-1,4-disubstituted

cyclohexanes but with a smaller footprint.

Physicochemical Profile (The "Magic Methyl" of Rings)
Replacing a piperidine or pyrrolidine linker with an azetidine-3-acetate motif typically results in:

Lower LogP/LogD: The reduction in carbon count and the high polarity of the strained amine

lower lipophilicity (approx. -0.5 to -1.0 LogP unit vs. piperidine).

Reduced Basicity: The pKa of the azetidine nitrogen (approx. 11.3) is similar to secondary

amines, but N-alkylation or acylation can modulate this significantly.

Synthetic Strategies
The synthesis of azetidine-3-acetate derivatives often avoids direct ring closure of acyclic

precursors (which is entropically disfavored) and instead relies on the functionalization of pre-

formed azetidin-3-one.

The Horner-Wadsworth-Emmons (HWE) Route
(Standard)
The most robust route involves the olefination of N-protected azetidin-3-one followed by

reduction.

Olefination: Reaction of N-Boc-3-azetidinone with trimethyl phosphonoacetate using NaH or

DBU.
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Reduction: Catalytic hydrogenation (Pd/C) of the resulting α,β-unsaturated ester.

Deprotection/Functionalization: Acidic removal of the Boc group.

Aza-Michael Diversification
The intermediate from the HWE reaction (azetidin-3-ylidene acetate) is a potent Michael

acceptor.

Strategy: Instead of reducing the double bond, nucleophiles (amines, thiols) can be added to

create 3,3-disubstituted derivatives. This allows for the rapid generation of quaternary

centers at C3, further rigidifying the scaffold.

Visualization: Synthesis & Logic
Figure 1: Synthetic Pathway & Bioisosteric Logic[1]
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Caption: Divergent synthesis of azetidine-3-acetate derivatives via HWE reaction, leading to

either saturated linkers or quaternary centers.
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Medicinal Chemistry Applications
Bioisosterism: The GABA Analogue
Azetidine-3-acetic acid is a conformationally restricted analogue of

-aminovaleric acid and a homologue of GABA (

-aminobutyric acid).

Application: In the design of inhibitory neurotransmitter mimetics, the azetidine core restricts

the flexible GABA chain, potentially increasing selectivity for specific GABA receptor

subtypes or transporters.

Case Study: Neuroprotective Agents (AChE Inhibitors)
A recent study demonstrated the utility of 3-aryl-3-azetidinyl acetate derivatives as

Acetylcholinesterase (AChE) inhibitors.[1]

Mechanism: The azetidine ring positions the aryl group and the ester/acid functionality to

interact with the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the

enzyme.

Outcome: The rigidity of the azetidine ring improved binding affinity compared to more

flexible linear analogues, while the acetate side chain provided the necessary length to reach

the active site serine residues.

ADME Optimization
Metabolic Stability: The lack of adjacent hydrogen atoms on the quaternary carbon (in 3,3-

disubstituted derivatives) blocks a common metabolic soft spot found in piperidines

(oxidation alpha to the nitrogen).

Solubility: The high

character (Fsp3) contributes to better aqueous solubility compared to aromatic linkers.

Experimental Protocol
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Protocol: Synthesis of tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate This protocol

yields the core scaffold required for azetidine-3-acetate derivatives.

Reagents:

tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone)

Trimethyl phosphonoacetate

Sodium Hydride (NaH, 60% dispersion in mineral oil)[2]

Tetrahydrofuran (THF), anhydrous

Palladium on Carbon (Pd/C, 10%)

Step 1: Horner-Wadsworth-Emmons Olefination

Activation: In a flame-dried flask under nitrogen, suspend NaH (1.1 equiv) in anhydrous THF

at 0°C. Dropwise add trimethyl phosphonoacetate (1.1 equiv). Stir for 30 mins until the

solution becomes clear (formation of phosphonate anion).

Addition: Add a solution of N-Boc-3-azetidinone (1.0 equiv) in THF dropwise to the reaction

mixture at 0°C.

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by

TLC (disappearance of ketone).

Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).[2][3] Wash

combined organics with brine, dry over MgSO₄, and concentrate.

Purification: Flash column chromatography (Hexanes/EtOAc) to yield tert-butyl 3-(2-

methoxy-2-oxoethylidene)azetidine-1-carboxylate (unsaturated ester).

Step 2: Hydrogenation

Setup: Dissolve the unsaturated ester in Methanol (MeOH). Add 10% Pd/C (10 wt% loading).

Reaction: Purge the vessel with Hydrogen gas (
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) and stir under a balloon of

(1 atm) for 16 hours at room temperature.

Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with

MeOH.

Isolation: Concentrate the filtrate in vacuo. The resulting oil, tert-butyl 3-(2-methoxy-2-

oxoethyl)azetidine-1-carboxylate, is typically pure enough for the next step (>95% yield).

Validation Check:

¹H NMR (CDCl₃): Look for the disappearance of olefinic protons (approx. 5.8 ppm) and the

appearance of the methylene doublet at C3 (approx. 2.6 ppm) and the methine multiplet.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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